5-Methyl-1-phenylhexane-1,3-dione
Overview
Description
5-Methyl-1-phenylhexane-1,3-dione: is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize 5-Methyl-1-phenylhexane-1,3-dione involves an aldol condensation reaction between acetophenone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Claisen Condensation: Another method involves the Claisen condensation of acetophenone with ethyl isobutyrate. This reaction requires a strong base like sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1-phenylhexane-1,3-dione can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by a nucleophile. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and other oxidized derivatives.
Reduction: Alcohols, ethers, and other reduced derivatives.
Substitution: Amino ketones, thio ketones, and other substituted derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Methyl-1-phenylhexane-1,3-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studies to understand the mechanisms of enzyme-catalyzed reactions and the role of diketones in biological systems.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent or a stabilizer.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 5-Methyl-1-phenylhexane-1,3-dione exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The diketone groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Phenyl-1,3-butanedione: Similar structure but with a shorter carbon chain.
1-Phenyl-2,4-pentanedione: Similar structure but with different positioning of the ketone groups.
1-Phenyl-1,3-hexanedione: Similar structure but without the methyl group.
Uniqueness: 5-Methyl-1-phenylhexane-1,3-dione is unique due to the presence of both a phenyl group and a methyl group, which influence its chemical reactivity and physical properties. The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-1-phenylhexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTWRQCEQFDSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160847 | |
Record name | 5-Methyl-1-phenylhexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13893-97-5 | |
Record name | 5-Methyl-1-phenyl-1,3-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13893-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-phenylhexane-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-phenylhexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenylhexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Methyl-1-phenylhexane-1,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEB8CZR9NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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